molecular formula C15H14N2O B2658745 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 353258-23-8

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B2658745
CAS No.: 353258-23-8
M. Wt: 238.29
InChI Key: YORHTJHBWSDUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine (CAS: 31562-99-9) is an imidazo[1,2-a]pyridine derivative characterized by a 4-methoxyphenyl group at position 2 and a methyl group at position 8 of the fused bicyclic structure. Key properties include:

  • Molecular formula: C₁₅H₁₄N₂O
  • Molecular weight: 238.29 g/mol
  • Melting point: 391–393 K
  • Synthesis: Prepared in 88% yield via condensation reactions, crystallized from acetone .
  • Spectroscopic data: Distinct IR bands (C-O stretch at 1248 and 1030 cm⁻¹), ¹H NMR signals (δ 3.877 ppm for methoxy protons, δ 2.668 ppm for methyl protons) .

This compound is commercially available from multiple suppliers (e.g., SCHEMBL13325759, MolPort-000-426-504) , indicating its utility in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-4-3-9-17-10-14(16-15(11)17)12-5-7-13(18-2)8-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORHTJHBWSDUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with 4-methoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired imidazo[1,2-a]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine typically involves the reaction of appropriate precursors under controlled conditions. The structural characteristics of this compound can be analyzed using techniques such as X-ray crystallography and spectroscopy (FTIR, NMR). For instance, the presence of the methoxy group and the imidazo-pyridine core contributes to its unique chemical properties and biological activities.

Cholinesterase Inhibition

One of the most significant applications of this compound is its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that imidazo[1,2-a]pyridine derivatives exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives showing promising IC50 values. For example, compounds with biphenyl side chains demonstrated strong AChE inhibition, highlighting the importance of structural modifications in enhancing activity .

CompoundAChE IC50 (µM)BChE IC50 (µM)Notes
This compoundTBDTBDPotential for further optimization
Compound 2h79TBDStrong AChE inhibitor
Compound 2jTBD65Strong BChE inhibitor

Antimicrobial Activity

Another area of application for this compound is its antimicrobial properties. Imidazo[1,2-a]pyridine derivatives have been evaluated for their antibacterial activities against various strains of bacteria. The presence of specific substituents can enhance the antimicrobial efficacy of these compounds. A study reported that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Cholinesterase Inhibition

In a study focusing on the cholinesterase inhibitory effects of imidazo[1,2-a]pyridine derivatives, researchers synthesized a series of compounds and evaluated their inhibitory activities using Ellman's assay. The findings revealed that structural variations significantly impacted the inhibitory potency against AChE and BChE. Molecular docking studies further elucidated the binding interactions at the active sites of these enzymes, providing insights into the mechanisms underlying their inhibitory effects .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial activity of various imidazo[1,2-a]pyridine derivatives against clinically relevant bacterial strains. The results indicated that certain compounds demonstrated significant antibacterial effects, suggesting potential applications in developing new antimicrobial agents. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights structural differences and key physicochemical parameters among 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (K) Yield (%) Key Functional Groups
This compound 4-MeO-Ph (C2), Me (C8) C₁₅H₁₄N₂O 238.29 391–393 88 Methoxy, methyl
2-(3,4-Dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine 3,4-diMeO-Ph (C2), Me (C8) C₁₆H₁₆N₂O₂ 268.32 Not reported Not reported Dimethoxy, methyl
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine 4-F-Ph (C2), Me (C8) C₁₄H₁₁FN₂ 226.25 Not reported Not reported Fluoro, methyl
2-(Adamantan-1-yl)-8-methylimidazo[1,2-a]pyridine hydrate (2b) Adamantyl (C2), Me (C8) C₁₈H₂₂N₂O 282.38 363–365 78 Adamantyl, methyl
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine 4-MeO-Ph (C2), Me (C7) C₁₅H₁₄N₂O 238.29 Not reported Not reported Methoxy, methyl (C7)

Key Observations :

  • Substituent Position: Moving the methyl group from C8 to C7 (e.g., 7-methyl vs.
  • Melting Points : The target compound (391–393 K) has a higher melting point than adamantyl-substituted analogs (2b: 363–365 K) , likely due to enhanced π-π stacking from the planar 4-methoxyphenyl group.
  • Polarity : Methoxy and dimethoxy substituents increase polarity compared to fluorophenyl or adamantyl groups, impacting solubility and bioavailability.

Biological Activity

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has gained attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are known for their wide range of biological activities, including antiviral , antibacterial , anti-inflammatory , and anticancer properties. The presence of various substituents on the imidazo[1,2-a]pyridine scaffold significantly influences its pharmacological profile .

1. Anticholinesterase Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. For example, compounds with phenyl side chains showed enhanced BChE inhibition compared to others .

  • IC50 Values :
    • AChE: 79 µM
    • BChE: 65 µM for the strongest inhibitor .

2. Anticancer Properties

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been investigated through various studies. For instance, certain derivatives have shown significant cytotoxic effects against different cancer cell lines.

  • Case Study : A study demonstrated that specific analogues exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin against Jurkat and A-431 cell lines .

3. Neuroprotective Effects

Imidazo[1,2-a]pyridine compounds have been noted for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to inhibit β-amyloid formation suggests potential applications in Alzheimer's disease treatment .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : Binding to active sites of AChE and BChE, preventing substrate access.
  • Receptor Modulation : Acting as agonists or antagonists at GABA_A and benzodiazepine receptors .
  • Molecular Docking Studies : Computational studies have provided insights into binding affinities and interactions with target proteins .

Data Table: Summary of Biological Activities

Activity TypeMechanismIC50 Value (µM)Reference
AChE InhibitionEnzyme inhibition79
BChE InhibitionEnzyme inhibition65
Anticancer ActivityCytotoxicity in cell lines< Doxorubicin
Neuroprotectionβ-Amyloid formation inhibitionN/A

Q & A

Basic: What are the standard synthetic protocols for preparing 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine?

The synthesis typically involves cyclocondensation reactions between ketones and aminopyridine derivatives. For example:

  • Microwave-assisted synthesis : A modified protocol uses 1-(pyridin-2-yl)ethanone and 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile under microwave irradiation in diglyme (65–75% yield) .
  • Catalyst-free multicomponent reactions (MCRs) : Reactions with glyoxylic acid and boronic acids in DMF at 100°C can introduce aryl methane moieties, though yields may require optimization (e.g., 10% initial yield improved via solvent/temperature adjustments) .
  • TOSMIC-based cycloaddition : Utilizes Tosmethyl isocyanide (TOSMIC) in [4+1] cycloaddition with iminium intermediates generated from anisaldehyde and proline .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.3 ppm) .
  • FT-IR : Detects functional groups like C≡N (2200–2250 cm1^{-1}) and NO2_2 (1520–1350 cm1^{-1}) in derivatives .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELX refinement for imidazo[1,2-a]pyridine analogs) .

Advanced: How can researchers optimize reaction yields when encountering low conversion rates?

  • Solvent screening : Polar aprotic solvents (DMF, diglyme) enhance microwave-assisted reactions by improving dielectric heating .
  • Temperature modulation : For MCRs, increasing temperature to 120°C or using microwave irradiation reduces side products like non-decarboxylated adducts .
  • Additive screening : Catalysts like Sc(OTf)3_3 (10 mol%) in amidine-based MCRs improve regioselectivity and yield (e.g., 46–90% for imidazo[1,2-a]pyridine derivatives) .

Advanced: How to resolve conflicting spectral data during structural elucidation?

  • Cross-validation with HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., HRMS-ESI for 2d: [M+H]+^+ calc. 402.1457, found 402.1457) .
  • DEPT-135 NMR : Distinguishes CH3_3, CH2_2, and quaternary carbons in crowded spectra (e.g., methyl groups at δ 2.5–2.7 ppm in 1H^1H NMR) .
  • Crystallographic validation : Single-crystal XRD resolves ambiguities in regiochemistry (e.g., distinguishing 6- vs. 8-methyl isomers) .

Advanced: What strategies are used to study structure-activity relationships (SAR) for biological applications?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF3_3, -NO2_2) at position 7 enhances autotaxin inhibition (IC50_{50} < 100 nM) .
  • Scaffold hopping : Replacing the 4-methoxyphenyl group with biphenyl or heterocycles modulates pharmacokinetic properties (e.g., logP, solubility) .
  • High-throughput screening : Dose-response assays (e.g., GLPG1690 in idiopathic pulmonary fibrosis models) quantify potency and selectivity .

Advanced: How to address crystallographic challenges (e.g., twinning, low resolution) in imidazo[1,2-a]pyridine derivatives?

  • SHELX workflows : Use SHELXD for experimental phasing and SHELXL for refinement against high-resolution (<1.5 Å) data. For twinned crystals, apply HKLF 5 format and BASF parameter optimization .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π, π–π stacking) to explain packing anomalies .

Basic: What are the common impurities observed during synthesis, and how are they mitigated?

  • Byproducts : Non-decarboxylated intermediates (e.g., 3ac in MCRs) form due to incomplete reaction . Mitigation: Prolonged heating or acid catalysis.
  • Regioisomers : Methyl group migration during cyclization. Resolution: Column chromatography (silica gel, petroleum ether/EtOAc) .

Advanced: How do computational methods aid in optimizing synthetic routes?

  • DFT calculations : Predict transition-state energies for cyclization steps (e.g., activation barriers for iminium intermediates) .
  • PCA-driven QSAR : Reduces dimensionality in high-throughput datasets to identify critical substituents (e.g., 4-methoxyphenyl enhances bioactivity in PCA clusters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.